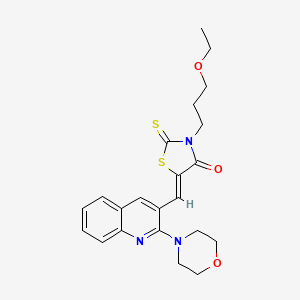

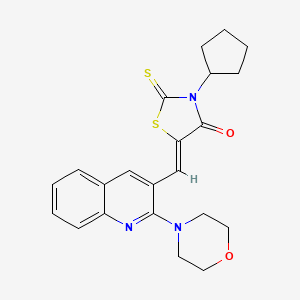

(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

説明

The compound “(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It contains a morpholinoquinoline group, which is a quinoline (a type of heterocyclic aromatic organic compound) with a morpholine (a type of organic chemical compound that contains an oxazoline ring) attached .

Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds, such as 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives, have been synthesized by the base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .科学的研究の応用

Antimicrobial Activity

The compound has been synthesized and tested for its in vitro antimicrobial activity . The majority of the compounds were found to be active against Gram-positive bacteria Bacillus subtilis and Clostridium tetani as well as against the fungal pathogen Candida albicans .

Anticancer Agents

Quinoline containing drugs such as doxorubicin and mitoxantrone have been established as one of the most effective class of anticancer agents in clinical use today . The potent anticancer activity as well as toxic effects described for these compounds are normally ascribed, at least, to two main mechanisms: one, which is associated with protein, involves trapping of a protein enzyme–DNA cleavable intermediate, whereas the other, a non-protein-associated mechanism, is related to redox cycling of the quinone moiety, which produces damaging free-radical species .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives . A series of new 3- (2-morpholinoquinolin-3-yl)acrylonitrile derivatives (IVa-IVf) has been synthesised by the base-catalysed condensation reaction of 2-morpholinoqionoline-3-carboxaldehydes (IIa-IIc) and 2-cyanomethylbenzimidazoles (IIIa-IIIb) .

Microwave Assisted Synthesis

The compound has been used in microwave assisted synthesis . A novel series of (E)-1-{2/3/4-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones is synthesised from terminal alkynes with aromatic azides by the Click reaction in the presence of copper sulphate and sodium ascorbate in DMF: water under microwave irradiation .

Reduction in Reaction Time

The application of microwave irradiation (MWI) is used for carrying out chemical transformations which are pollution-free and eco-friendly . Through this method, we have achieved reduction in reaction time and better yield than the previously described conventional method .

Antimicrobial Studies

These compounds were evaluated for their in vitro antimicrobial screening on different strains of bacteria and fungi .

作用機序

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be enzymes or proteins essential to the survival of certain bacteria and fungi .

Mode of Action

It’s synthesized from a series of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives . These derivatives have been found to be active against certain Gram-positive bacteria and fungi , suggesting that this compound may interact with its targets to inhibit their function, leading to the death of the microorganisms.

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that it likely interferes with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis or dna replication, leading to their death .

Result of Action

Given its antimicrobial activity, it can be inferred that it likely leads to the death of certain bacteria and fungi .

特性

IUPAC Name |

(5Z)-3-cyclopentyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c26-21-19(29-22(28)25(21)17-6-2-3-7-17)14-16-13-15-5-1-4-8-18(15)23-20(16)24-9-11-27-12-10-24/h1,4-5,8,13-14,17H,2-3,6-7,9-12H2/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQYYYMLFQTBLZ-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

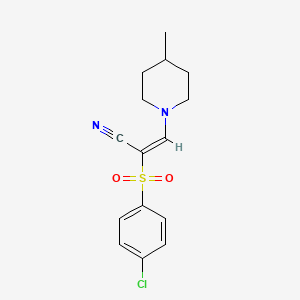

![3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid](/img/structure/B3408695.png)

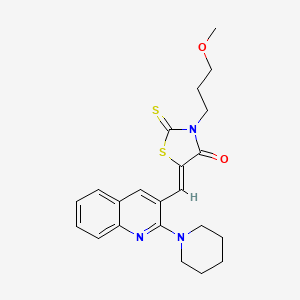

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)acetamide](/img/structure/B3408721.png)

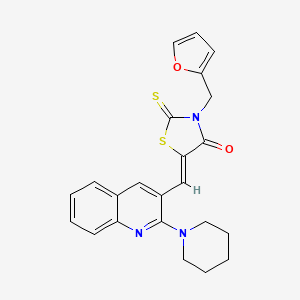

![methyl 2'-amino-6'-(hydroxymethyl)-1-(2-methoxy-2-oxoethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B3408724.png)

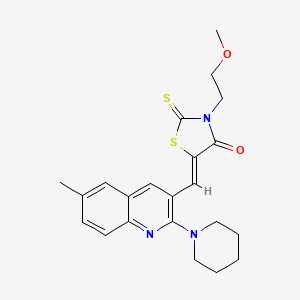

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B3408732.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile](/img/structure/B3408740.png)